![molecular formula C27H22N6O2S2 B2355086 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850912-12-8](/img/structure/B2355086.png)
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22N6O2S2 and its molecular weight is 526.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrazolopyrimidinones, have been synthesized through various methods, revealing their potential for diverse biological applications. These compounds have been created to explore their biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011). Additionally, the development of novel heterocyclic systems through the transformation of these compounds with various reagents has been a key area of study, highlighting the versatility of pyrazolopyrimidin derivatives in synthesizing related heterocyclic systems with potential antimicrobial and antifungal properties.
Enzymatic Activity Enhancement
Research into pyrazolopyrimidinyl derivatives has also focused on their impact on enzymatic activity, particularly regarding the reactivity of cellobiase. Studies have demonstrated that these compounds can significantly enhance cellobiase reactivity, suggesting potential applications in biotechnology and medicinal chemistry where enzyme modulation is desired (Abd & Awas, 2008).
Antioxidant Properties
The antioxidant potential of pyrazolopyrimidin derivatives has been a subject of interest, with certain compounds exhibiting high efficiency as antioxidants. This is particularly relevant in the search for new therapeutic agents that can scavenge reactive oxygen species (ROS) and offer protection against oxidative stress-related diseases. For example, derivatives have been designed to target and inhibit ROS, showing superior antioxidant activity compared to standard antioxidants like ascorbic acid, which suggests their potential as therapeutic antioxidants (Aziz et al., 2021).
Anticancer and Anti-inflammatory Applications
The anticancer and anti-inflammatory properties of pyrazolopyrimidin derivatives have been explored, with studies indicating promising activity against various cancer cell lines, including breast and prostate cancer. The synthesis of these derivatives aims at discovering potent anticancer agents with minimal side effects. Notably, some derivatives have shown significant inhibitory activity against cancer cell lines, highlighting their potential in cancer therapy. Moreover, the anti-inflammatory properties of these compounds, devoid of ulcerogenic activity, offer a promising avenue for the development of safer anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial Efficacy
The antimicrobial efficacy of pyrazolopyrimidin derivatives against a range of bacterial and fungal pathogens has been a key area of research. These studies have demonstrated that the incorporation of pyrazolopyrimidin moieties into heterocyclic compounds can lead to significant antimicrobial activity, offering potential applications in developing new antimicrobial agents (Khobragade et al., 2010).
特性
IUPAC Name |
6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O2S2/c1-17-9-11-18(12-10-17)22-14-21(23-8-5-13-36-23)31-33(22)24(34)16-37-27-29-25-20(26(35)30-27)15-28-32(25)19-6-3-2-4-7-19/h2-13,15,22H,14,16H2,1H3,(H,29,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFUSVZALODIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


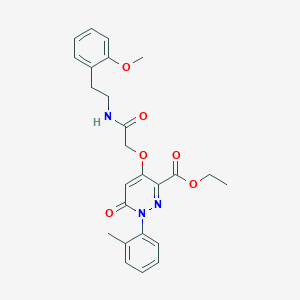
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)
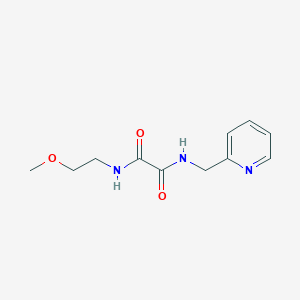
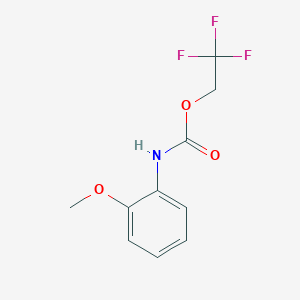
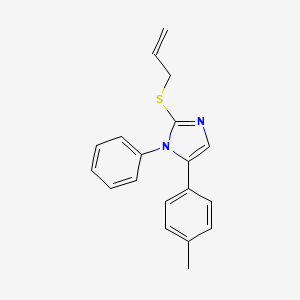
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)
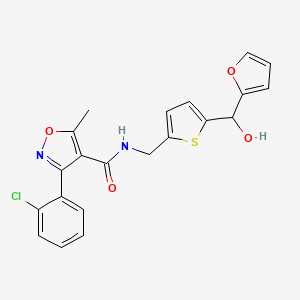
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)


![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)